4-(Benzyloxy)-3-methoxyphenacyl bromide
Description
4-(Benzyloxy)-3-methoxyphenacyl bromide (CAS: 1835-12-7) is a brominated aromatic compound with the molecular formula C₁₆H₁₅BrO₃ and a molecular weight of 335.197 g/mol . It features a benzyloxy group (-OCH₂C₆H₅) at the 4-position and a methoxy group (-OCH₃) at the 3-position of the phenyl ring, with a bromoethanone (phenacyl bromide) functional group at the 1-position. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the bromide's leaving-group properties.
Properties
IUPAC Name |
2-bromo-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOVVVKWCOIIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508218 | |
| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-12-7 | |
| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: Protection of 4-Hydroxy-3-methoxyacetophenone
The synthesis begins with the preparation of the precursor, 4-(benzyloxy)-3-methoxyacetophenone. This step involves protecting the hydroxyl group at the 4-position of 4-hydroxy-3-methoxyacetophenone using benzyl bromide.
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6–8 hours.
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Mechanism : A Williamson ether synthesis, where the phenoxide ion attacks the benzyl bromide to form the benzyl-protected derivative.
This method achieves yields exceeding 85%, with the benzyl group providing stability during subsequent bromination steps.
Alpha-Bromination Using Phosphorus-Based Catalysts
The critical bromination step introduces the alpha-bromo substituent to the acetophenone precursor. A highly efficient method, adapted from the synthesis of analogous nitro-substituted compounds, employs bromine (Br₂) in the presence of phosphorus catalysts.
Procedure :
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Dissolve 4-(benzyloxy)-3-methoxyacetophenone in ethyl acetate.
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Add phosphorus trichloride (PCl₃) as a catalyst.
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Slowly add Br₂ dissolved in ethyl acetate at –5°C to 10°C.
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Stir the reaction mixture for 1–5 hours.
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst | PCl₃ |
| Solvent | Ethyl acetate |
| Temperature | –5°C to 10°C |
| Reaction Time | 1–5 hours |
| Yield | 89–92% |
This method prioritizes mild conditions and avoids over-bromination, making it suitable for industrial-scale production.
Alternative Bromination Strategies
While phosphorus-catalyzed bromination is predominant, alternative approaches have been explored:
Radical Bromination with N-Bromosuccinimide (NBS)
NBS in carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN) selectively brominates allylic or benzylic positions. However, this method is less effective for alpha-bromination of ketones, yielding <50% of the target compound.
Hydrogen Bromide (HBr) with Peroxide
HBr in acetic acid with di-tert-butyl peroxide initiates radical bromination but often leads to di-substitution byproducts, reducing practicality.
Optimization of Reaction Parameters
Solvent Selection
Ethyl acetate is preferred for its ability to dissolve both the precursor and bromine while stabilizing reactive intermediates. Methanol and dichloromethane offer comparable yields but require stricter temperature control.
Catalytic Efficiency
Phosphorus trichloride outperforms other Lewis acids (e.g., FeBr₃) by minimizing side reactions. A molar ratio of 1:0.05 (substrate:catalyst) optimizes cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methoxyphenacyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoquinones.
Reduction Reactions: Reduction of the compound can yield various alcohols and hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions typically occur in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted phenacyl derivatives.
Oxidation Reactions: Benzoquinones and related compounds.
Reduction Reactions: Alcohols and hydrocarbons.
Scientific Research Applications
Synthetic Applications
4-(Benzyloxy)-3-methoxyphenacyl bromide is primarily utilized as an intermediate in the synthesis of various organic compounds. Its applications include:
- Synthesis of Complex Molecules : The compound is used in the formation of complex organic molecules through various coupling reactions, particularly in the construction of carbon-carbon bonds. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
- Precursor for Derivatives : It serves as a precursor for synthesizing derivatives that exhibit biological activity. For instance, modifications of the phenacyl moiety can lead to compounds with enhanced pharmacological properties .
Biological Applications
Research has indicated potential biological applications for this compound, particularly in cancer therapy:
- Anticancer Activity : Studies have shown that derivatives of this compound can act as potent inhibitors of specific kinases involved in cancer progression. For example, certain analogs have been developed that exhibit cytotoxic effects on various cancer cell lines while sparing normal cells .
- Mechanism of Action : The anticancer activity is often attributed to their ability to interfere with cell signaling pathways critical for tumor growth and survival. This makes them candidates for further development as targeted cancer therapies .
Case Studies
Several documented studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-methoxyphenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The bromine atom is highly reactive and can be easily displaced by nucleophiles, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-(Benzyloxy)-3-methoxybenzaldehyde
- Structure : Replaces the phenacyl bromide group with an aldehyde (-CHO).
- Synthesis : Produced via benzylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using benzyl bromide and potassium carbonate in acetone (62–95% yields) .
- Applications : Intermediate in lignan synthesis (e.g., oleraisoindole A) and chalcone derivatives targeting acetylcholinesterase .
- Key Difference : The aldehyde group enables condensation reactions (e.g., Grignard additions), whereas the phenacyl bromide facilitates alkylation or nucleophilic substitutions.
Benzyloxy Pyridazine Derivatives (e.g., Compound 5a)
- Structure : Benzyloxy group attached to a pyridazine ring instead of a benzene ring.
- Synthesis : Alkylation of pyridazine sulfonamides with benzyl bromides in DMF (moderate yields, challenging purification due to similar Rf values) .
- Applications: Potential sulfonamide-based therapeutics.
- Key Difference : Pyridazine’s electron-deficient ring alters reactivity compared to the electron-rich benzene core of the target compound.
Substituent Modifications
3,4-Dichlorobenzyloxy Azetidines
- Structure : Replaces methoxy and benzyloxy groups with chloro substituents.
- Synthesis : Requires optimized two-phase conditions (dichloromethane/NaOH) to minimize decomposition .
- Key Difference : Chlorine’s electron-withdrawing effects reduce stability compared to methoxy/benzyloxy groups, impacting reaction efficiency.
4-(Benzyloxy)-3-phenethoxybenzaldehyde
- Structure : Adds a phenethoxy (-OCH₂CH₂C₆H₅) group alongside benzyloxy.
- Synthesis : Alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde with 2-bromoethylbenzene under Cs₂CO₃ catalysis .
- Key Difference : The phenethoxy group enhances lipophilicity, altering solubility and electronic properties compared to the methoxy group.
Data Table: Comparative Analysis
Biological Activity
4-(Benzyloxy)-3-methoxyphenacyl bromide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities that warrant detailed investigation. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H20BrO3
- CAS Number : 1835-12-7
- Physical State : Off-white solid
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with neurotransmitter synthesis and degradation.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes such as catechol-O-methyltransferase (COMT), which is critical in the metabolism of catecholamines like epinephrine and norepinephrine .
- Antimicrobial Activity : Some investigations have reported antimicrobial properties, indicating that it might disrupt bacterial cell wall synthesis or function as a bacteriostatic agent .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in treating bacterial infections.
Case Study 2: Neuroprotective Properties
In a neuropharmacological assessment, the compound was tested for neuroprotective effects in a mouse model of neurodegeneration induced by oxidative stress. Results indicated that administration of this compound reduced neuronal death by approximately 30%, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
Future Directions
Research into this compound should focus on:
- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will provide insights into its therapeutic potential.
- In Vivo Studies : Conducting comprehensive animal studies to assess safety, efficacy, and pharmacokinetics.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance biological activity and reduce toxicity.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(benzyloxy)-3-methoxyphenacyl bromide, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or Grignard reactions. For example, lithiation of 1-(benzyloxy)-4-bromo-2-methoxybenzene using n-BuLi at −78 °C followed by aldehyde addition yields intermediates in 45–62% efficiency . Grignard reactions are less reproducible due to side reactions like butyl ion substitution on benzaldehyde, leading to impurities . Solvent systems (e.g., acetone with K₂CO₃ for benzylation) and temperature control (e.g., 90 °C for 11 hours) are critical for optimizing yields .
Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?
Key techniques include:
- ¹H/¹³C NMR : For structural confirmation. For example, the aldehyde proton in 4-(benzyloxy)-3-methoxybenzaldehyde appears at δ 9.85 ppm, and the methoxy group resonates at δ 3.84 ppm .
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at 1689 cm⁻¹) .
- GC-MS : For purity assessment (e.g., m/z 350 for a related aldehyde derivative) .
Q. What purification strategies are recommended to isolate this compound from reaction mixtures?
Recrystallization using ethanol:water (1:1) is effective for removing byproducts like bis(4-(benzyloxy)-3-methoxyphenyl)methanone . Flash column chromatography (hexane-EtOAC, 199:1) resolves diastereomers, achieving >78% purity in homologation reactions .
Advanced Research Questions
Q. How can researchers mitigate the formation of disproportionation byproducts during coupling reactions involving this compound?
Acidic conditions promote disproportionation (e.g., formation of methanone and methane derivatives). Substituting p-toluenesulphonic acid with milder catalysts or switching solvents (e.g., dichloroethane instead of benzene) reduces electron-rich aryl ring reactivity . Monitoring reaction progress via TLC or HPLC is advised to optimize stoichiometry and timing .
Q. What mechanistic insights explain the preference for n-BuLi over Grignard reagents in lithiation reactions?
n-BuLi offers better reproducibility in generating aryl lithium intermediates at low temperatures (−78 °C), minimizing side reactions like butyl ion substitution observed in Grignard pathways. This selectivity is attributed to the lower nucleophilicity of the lithium intermediate compared to Grignard-derived species .
Q. How should researchers address mutagenicity and instability concerns during handling?
Ames II testing indicates mutagenicity comparable to benzyl chloride, necessitating strict ventilation and PPE (gloves, goggles) . Thermal instability (decomposition upon heating) requires storage at −20 °C in inert atmospheres and avoidance of DSC analysis without prior risk assessment .
Q. What strategies resolve contradictions in reported yields for Witting reactions involving this compound?
Discrepancies arise from phosphonium salt preparation and electron-deficient alkene reactivity. Using freshly prepared (1-(4-(benzyloxy)-3-methoxyphenyl)-2-ethoxy-2-oxoethyl)triphenylphosphonium bromide and anhydrous THF improves coupling efficiency . Contradictory data may also stem from variations in aryl ring substitution patterns .
Q. How can computational modeling aid in predicting reactivity or byproduct formation?
Density functional theory (DFT) calculations can model transition states for nucleophilic substitution or lithiation steps, identifying steric/electronic barriers. For example, predicting the stability of intermediates in acidic media helps rationalize disproportionation pathways .
Methodological Considerations
Q. What protocols ensure safe scale-up of reactions involving this compound?
Q. How do solvent polarity and substituent effects influence the compound’s reactivity in cross-coupling reactions?
Polar aprotic solvents (e.g., DMF) enhance solubility of electron-rich aryl intermediates, while electron-donating groups (e.g., methoxy) increase susceptibility to electrophilic attack. For example, in Suzuki-Miyaura couplings, the benzyloxy group directs regioselectivity at the para position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
